1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a fluorinated thiophene moiety
Preparation Methods
The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting from hydrazine and ethyl acetoacetate, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Fluorinated Thiophene Moiety: The thiophene ring is fluorinated using a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The fluorinated thiophene is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific kinases involved in inflammatory responses or cancer cell proliferation .
Comparison with Similar Compounds
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 1-(5-fluorothiophen-2-yl)ethan-1-amine share the thiophene core but differ in their substituents, affecting their biological activity and chemical reactivity.
Pyrazole Derivatives: Similar pyrazole compounds with different substituents can exhibit varying pharmacological properties, highlighting the importance of the specific substitution pattern in determining activity.
The uniqueness of this compound lies in its combination of the pyrazole and fluorinated thiophene moieties, which confer distinct electronic and steric properties, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C10H12FN3S |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3S/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
RIPIWZYRVAIXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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